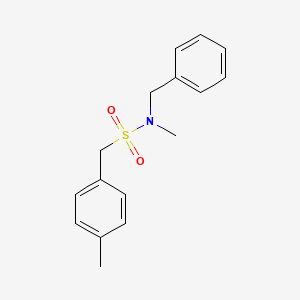
N-benzyl-N-methyl-1-(4-methylphenyl)methanesulfonamide
描述
N-benzyl-N-methyl-1-(4-methylphenyl)methanesulfonamide, also known as BMS-986001, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of sulfonamides, which are known for their antibacterial, antifungal, and antiprotozoal properties. However, the focus of
作用机制
The mechanism of action of N-benzyl-N-methyl-1-(4-methylphenyl)methanesulfonamide is not fully understood. However, it is believed that this compound works by inhibiting the activity of voltage-gated sodium channels. Voltage-gated sodium channels are important for the propagation of action potentials in neurons. By inhibiting the activity of these channels, this compound reduces the excitability of neurons and reduces the perception of pain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can reduce the release of inflammatory cytokines, which are known to contribute to the development of chronic pain. Additionally, this compound has been shown to reduce the activation of glial cells, which are known to play a role in the development of chronic pain.
实验室实验的优点和局限性
One of the advantages of using N-benzyl-N-methyl-1-(4-methylphenyl)methanesulfonamide in lab experiments is that it has been shown to be effective in reducing neuropathic pain in animal models. This makes it a promising compound for further research into the development of new treatments for neuropathic pain. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that can accurately measure its effects.
未来方向
There are several future directions for research on N-benzyl-N-methyl-1-(4-methylphenyl)methanesulfonamide. One direction is to further investigate its mechanism of action. Understanding how this compound works at the molecular level could provide insights into the development of new treatments for chronic pain. Another direction is to investigate the potential of this compound for the treatment of other conditions, such as epilepsy and depression. Finally, research could focus on the development of new analogs of this compound that have improved efficacy and fewer side effects.
科学研究应用
N-benzyl-N-methyl-1-(4-methylphenyl)methanesulfonamide has been studied extensively for its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of neuropathic pain. Neuropathic pain is a type of chronic pain that is caused by damage to the nervous system. This compound has been shown to be effective in reducing neuropathic pain in animal models.
属性
IUPAC Name |
N-benzyl-N-methyl-1-(4-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-14-8-10-16(11-9-14)13-20(18,19)17(2)12-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLMVWHWHJZPCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)N(C)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-chloro-N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B4687340.png)
![2-[(2-hydroxyethyl)amino]-5,5-dimethyl-3-phenyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B4687353.png)
![2-(4-phenoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4687360.png)
![2-(3-{[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B4687372.png)
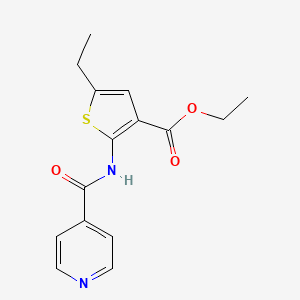
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-2-furamide](/img/structure/B4687382.png)
![2,4,5-trimethoxy-N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4687383.png)
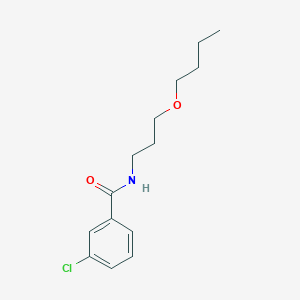
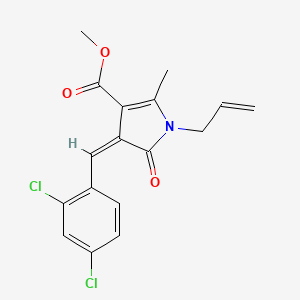
![5-(4-butoxy-3-methoxybenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4687396.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4687402.png)
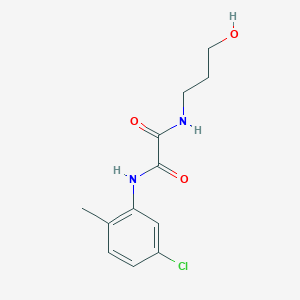
![4-(methoxymethyl)-6-methyl-2-[(2-nitrobenzyl)thio]nicotinonitrile](/img/structure/B4687414.png)
![N-[({2-[(4-chlorobenzyl)oxy]ethyl}amino)carbonothioyl]-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B4687420.png)